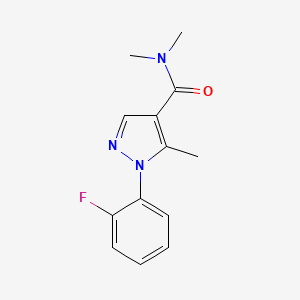
N-cyclopentyl-2-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(3-fluorophenyl)acetamide, also known as CPFA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPFA belongs to the class of N-phenylacetamide derivatives and has been shown to exhibit promising pharmacological properties, including analgesic and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of N-cyclopentyl-2-(3-fluorophenyl)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems and inflammatory pathways. N-cyclopentyl-2-(3-fluorophenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the peripheral opioid receptor system, resulting in analgesic effects.
Biochemical and Physiological Effects
N-cyclopentyl-2-(3-fluorophenyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) activity, the reduction of oxidative stress, and the modulation of the endocannabinoid system. Moreover, N-cyclopentyl-2-(3-fluorophenyl)acetamide has been shown to improve motor function and reduce joint inflammation in animal models of osteoarthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-(3-fluorophenyl)acetamide has several advantages for lab experiments, including its ease of synthesis, favorable safety profile, and potent analgesic and anti-inflammatory effects. However, N-cyclopentyl-2-(3-fluorophenyl)acetamide also has some limitations, including its poor solubility in aqueous solutions and its relatively short half-life in vivo.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-2-(3-fluorophenyl)acetamide, including the optimization of its pharmacokinetic properties, the investigation of its potential therapeutic applications in other disease models, and the elucidation of its exact mechanism of action. Moreover, the development of novel N-cyclopentyl-2-(3-fluorophenyl)acetamide derivatives with improved efficacy and safety profiles may hold promise for the treatment of chronic pain and inflammation.
Métodos De Síntesis
N-cyclopentyl-2-(3-fluorophenyl)acetamide can be synthesized using a simple, one-pot reaction method that involves the condensation of 3-fluorobenzaldehyde and cyclopentylamine in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified using column chromatography, yielding a white crystalline powder with a melting point of 110-112°C.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(3-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain and inflammation. Several studies have demonstrated that N-cyclopentyl-2-(3-fluorophenyl)acetamide exhibits potent analgesic and anti-inflammatory effects in animal models of neuropathic pain, inflammatory pain, and osteoarthritis. Moreover, N-cyclopentyl-2-(3-fluorophenyl)acetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-11-5-3-4-10(8-11)9-13(16)15-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTUZPGTSRUFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(3-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)


![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)


![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)


![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)

![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)